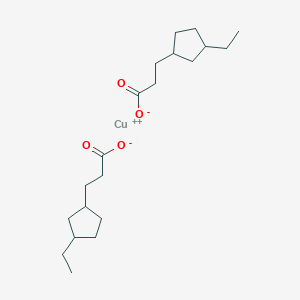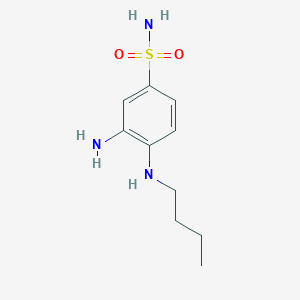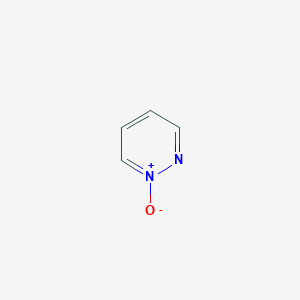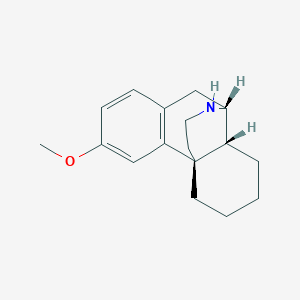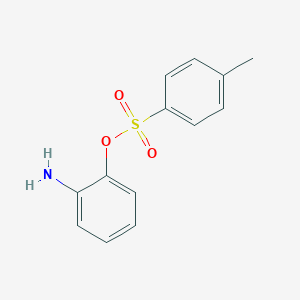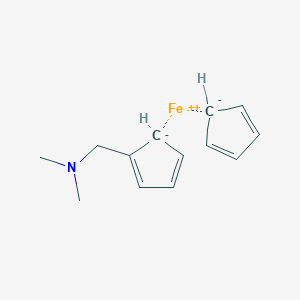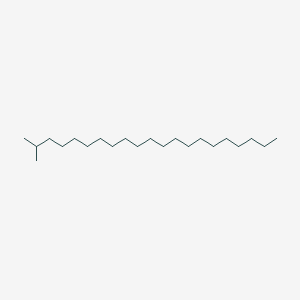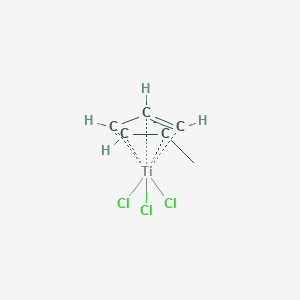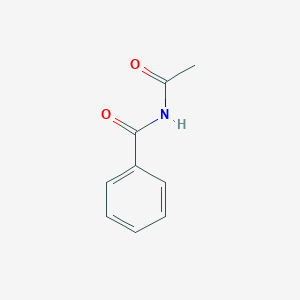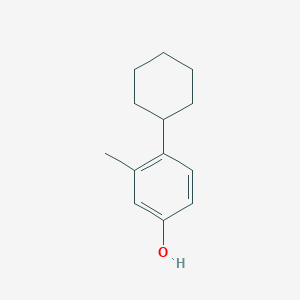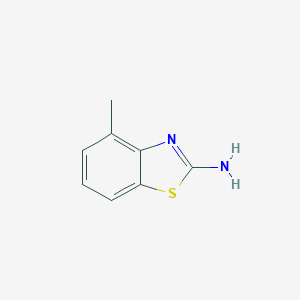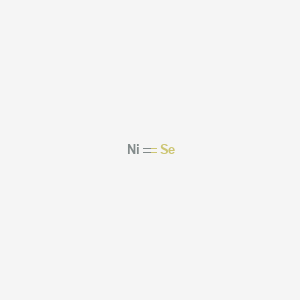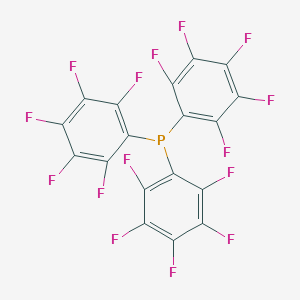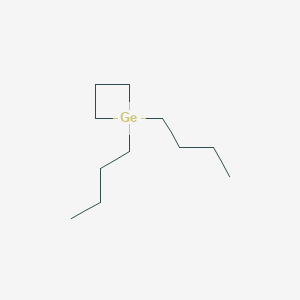
1,1-Dibutylgermetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibutylgermetane is a chemical compound that belongs to the group of organogermanium compounds. It is a colorless liquid that has a molecular weight of 246.98 g/mol. This compound has been studied for its potential applications in the field of scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 1,1-Dibutylgermetane is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has the ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemische Und Physiologische Effekte
Studies have shown that 1,1-Dibutylgermetane has a number of biochemical and physiological effects. It has been found to have antioxidant properties that can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties that can reduce inflammation in the body. Additionally, this compound has been found to have a positive effect on the immune system, enhancing its ability to fight off infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,1-Dibutylgermetane in lab experiments is that it is relatively easy to synthesize. Additionally, it has been found to have a low toxicity profile, making it a safe compound to use in experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1,1-Dibutylgermetane. One area of research could focus on further elucidating the mechanism of action of this compound. Additionally, studies could be conducted to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders. Finally, research could be conducted to develop new synthetic methods for producing this compound, which could make it more widely available for research purposes.
Conclusion:
In conclusion, 1,1-Dibutylgermetane is a chemical compound that has been studied for its potential applications in the field of scientific research. It has been found to have antioxidant and anti-inflammatory properties, as well as potential anti-cancer properties. While its mechanism of action is not fully understood, this compound shows promise for use in future research.
Synthesemethoden
The synthesis of 1,1-Dibutylgermetane involves the reaction between germanium tetrachloride and butyllithium in anhydrous ether. The reaction results in the formation of 1,1-Dibutylgermetane as a colorless liquid.
Wissenschaftliche Forschungsanwendungen
1,1-Dibutylgermetane has been studied for its potential applications in the field of scientific research. It has been found to have antioxidant properties that can protect cells from oxidative stress. This compound has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
1197-89-3 |
|---|---|
Produktname |
1,1-Dibutylgermetane |
Molekularformel |
C11H24Ge |
Molekulargewicht |
228.9 g/mol |
IUPAC-Name |
1,1-dibutylgermetane |
InChI |
InChI=1S/C11H24Ge/c1-3-5-8-12(9-6-4-2)10-7-11-12/h3-11H2,1-2H3 |
InChI-Schlüssel |
ZHIBUGVYGZUIPF-UHFFFAOYSA-N |
SMILES |
CCCC[Ge]1(CCC1)CCCC |
Kanonische SMILES |
CCCC[Ge]1(CCC1)CCCC |
Synonyme |
1,1-Dibutylgermacyclobutane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



